Enhanced Lipophilicity (XLogP3-AA 2.7) vs. Non-Fluorinated and CF3 Analogs
The target compound exhibits a computed XLogP3-AA of 2.7, which is 1.3 log units higher than that of non-fluorinated phenylacetic acid (XlogP 1.40) and 0.3 log units higher than the 2-fluoro-5-(trifluoromethyl) analog (XLogP3 2.4) [1][2][3]. The difference relative to the 4-(trifluoromethoxy) regioisomer (XLogP3 2.6) is modest (+0.1) but consistent .
| Evidence Dimension | Lipophilicity (XLogP3-AA or equivalent) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | Phenylacetic acid: 1.40; 4-(Trifluoromethoxy)phenylacetic acid: 2.6; 2-Fluoro-5-(trifluoromethyl)phenylacetic acid: 2.4 |
| Quantified Difference | +1.3 vs phenylacetic acid; +0.3 vs CF3 analog; +0.1 vs 4-OCF3 regioisomer |
| Conditions | Computed values from PubChem and vendor databases |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and bioavailability, making this compound a superior building block for CNS-penetrant or intracellular-targeting molecules.
- [1] PubChem CID 2783328. 2-Fluoro-5-(trifluoromethoxy)phenylacetic acid. National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
- [2] Plantaedb.com. Phenylacetic Acid. Retrieved April 17, 2026. View Source
- [3] Kuujia.com. Cas no 220227-66-7 (2-[2-fluoro-5-(trifluoromethyl)phenyl]acetic acid). Retrieved April 17, 2026. View Source
